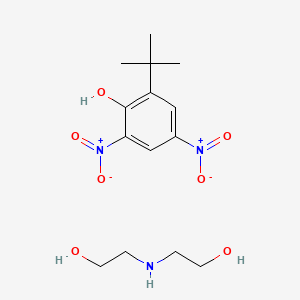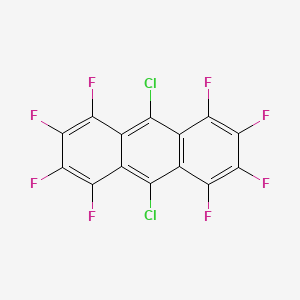
9,10-Dichlorooctafluoroanthracene
Overview
Description
9,10-Dichlorooctafluoroanthracene is a chemical compound with the molecular formula C14Cl2F8 and a molecular weight of 391.04 g/mol . It is a derivative of anthracene, where the hydrogen atoms at positions 9 and 10 are replaced by chlorine atoms, and the remaining hydrogen atoms are replaced by fluorine atoms. This compound is known for its use in the synthesis of n-type organic semiconductors .
Preparation Methods
9,10-Dichlorooctafluoroanthracene can be synthesized from commercially available tetrafluorophthalic acid through an optimized solution-phase route . The synthetic route involves the reaction of tetrafluorophthalic acid with phenylphosphonic dichloride under nitrogen sparging conditions, followed by further reactions to introduce the chlorine and fluorine atoms at the desired positions . The reaction conditions typically involve the use of solvents such as acetonitrile and the application of cyclic voltammetry for monitoring the reaction progress .
Chemical Reactions Analysis
9,10-Dichlorooctafluoroanthracene undergoes various types of chemical reactions, including substitution reactions. One notable reaction is the Suzuki-Miyaura coupling, where the compound reacts with phenylboronic acid under modified conditions to produce octafluoro-9,10-diphenylanthracene . Common reagents used in these reactions include phenylboronic acid and palladium catalysts. The major products formed from these reactions are typically derivatives of anthracene with different substituents at the 9 and 10 positions .
Scientific Research Applications
9,10-Dichlorooctafluoroanthracene has several scientific research applications, particularly in the field of organic electronics. It is used as a building block for n-type organic semiconductors, which are essential components in the development of electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The compound’s ability to stabilize the lowest unoccupied molecular orbital (LUMO) energy level and exhibit extended π-stacking makes it an efficient material for electron transport in solid-state devices .
Mechanism of Action
The mechanism by which 9,10-Dichlorooctafluoroanthracene exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient electron transport due to the stabilization of the LUMO energy level and the extended π-stacking interactions . These properties facilitate the movement of electrons through the material, making it suitable for use in electronic devices .
Comparison with Similar Compounds
9,10-Dichlorooctafluoroanthracene can be compared with other similar compounds such as 1,2,3,4,5,6,7,8-octafluoroanthracene and 9,10-dibromooctafluoroanthracene . While these compounds also exhibit fluorine substitution, this compound is unique due to the presence of chlorine atoms at the 9 and 10 positions, which contribute to its distinct electronic properties and reactivity . Other similar compounds include 9,10-diiodoanthracene and 9,10-diphenylanthracene .
Properties
IUPAC Name |
9,10-dichloro-1,2,3,4,5,6,7,8-octafluoroanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14Cl2F8/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLRAWFMOWCSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=C3C(=C2Cl)C(=C(C(=C3F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14Cl2F8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219724-46-6 | |
| Record name | 219724-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 9,10-dichlorooctafluoroanthracene considered a promising building block for n-type organic semiconductors?
A: this compound (1) possesses several characteristics favorable for n-type organic semiconductor applications. Firstly, it can be readily functionalized via palladium-catalyzed cross-coupling reactions with aryl boronic acids and terminal alkynes. [] This versatility allows for the synthesis of diverse derivatives like 9,10-diaryloctafluoroanthracenes and 9,10-dialkynyloctafluoroanthracenes, enabling the fine-tuning of electronic properties. [] Secondly, these derivatives exhibit stabilized LUMO energy levels, crucial for efficient electron transport in solid-state devices. [, ] For instance, octafluoro-9,10-di(thiophen-2-yl)anthracene exhibits a LUMO energy level of -3.27 eV relative to vacuum, demonstrating its potential as an n-type material. [] Lastly, X-ray crystallographic analysis of derivatives like octafluoro-9,10-bis[(trimethylsilyl)ethynyl]anthracene reveals a solid-state structure that mimics the packing of columnar liquid crystals, further enhancing electron transport. []
Q2: How does the structure of this compound derivatives influence their electronic properties?
A: Introducing different substituents at the 9,10 positions of the octafluoroanthracene core significantly impacts the electronic properties of the resulting derivatives. For example, incorporating electron-rich thiophene units in octafluoro-9,10-di(thiophen-2-yl)anthracene leads to donor-acceptor character and a stabilized LUMO energy level. [] In contrast, attaching alkynyl groups results in extended π-conjugation, further influencing the LUMO energy level and packing arrangement in the solid state. [] This structural tunability makes this compound a versatile platform for tailoring the electronic properties of n-type organic semiconductors.
Q3: Can this compound be used to generate clustered transition metal carbonyl cations?
A: Yes, this compound (anthraceneHal) can act as an effective deelectronator for synthesizing clustered transition metal carbonyl cations. [] Its radical cation, with a half-wave potential (E1/2) of 1.42 V vs. Fc0/+, can deelectronate trimetal dodecacarbonyls (M3(CO)12, where M = Ru, Os) under a CO atmosphere. [] This reaction leads to the formation of structurally characterized cluster salts [M3(CO)14]2+([WCA]−)2, featuring a linear M3 chain. [] The success of this approach highlights the potential of this compound as a powerful tool in inorganic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


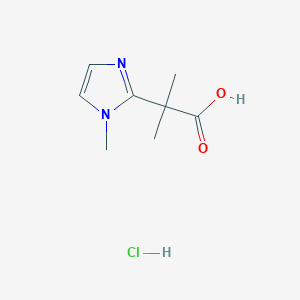
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride](/img/structure/B3421466.png)

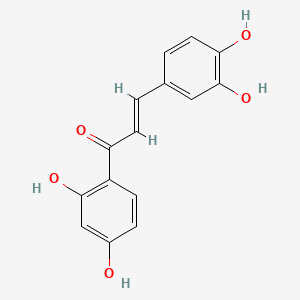
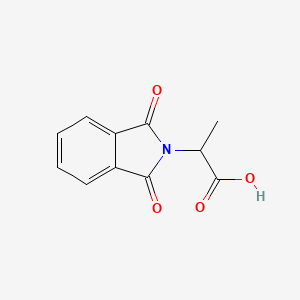

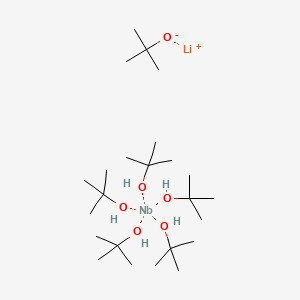
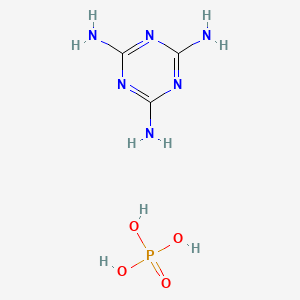

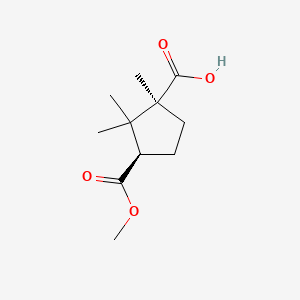

![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3421551.png)

